(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Catalog No.
S1499785
CAS No.
184714-56-5
M.F
C12H12ClNO3
M. Wt
253.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

CAS Number

184714-56-5

Product Name

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

IUPAC Name

(4R)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

DVPUBLCBQBQPOU-SNVBAGLBSA-N

SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
  • Asymmetric Synthesis

    Oxazolidinones are known to be valuable chiral auxiliaries in organic synthesis []. The chiral backbone of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone could potentially be used to induce chirality in other molecules during a chemical reaction.

  • Antibacterial Activity

    Some oxazolidinone derivatives exhibit antibacterial properties []. Researchers might explore if (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone possesses similar activity against specific bacterial strains.

Molecular Structure Analysis

The structure features a five-membered ring called an oxazolidinone, containing one oxygen and one nitrogen atom. A benzyl group (phenyl ring with a methylene bridge) is attached at the 4th position, while a chloroacetyl group (acetyl group with a chlorine substituent) is linked at the 3rd position.

This structure suggests potential for interesting chemical properties:

  • The chiral center ("(R)") could lead to selective interactions with other molecules.
  • The carbonyl groups (C=O) in the oxazolidinone and chloroacetyl groups can participate in various reactions due to their electrophilic nature.
  • The presence of a chlorine atom might influence reactivity and introduce halogenation possibilities.

Chemical Reactions Analysis

  • Nucleophilic acyl substitution: The carbonyl groups could react with nucleophiles, leading to the formation of new amides or esters.
  • Reduction: The carbonyl groups could be reduced to alcohols.
  • Substitution reactions: The chlorine atom might be susceptible to substitution by other nucleophiles.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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